2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
CAS No.: 934558-37-9
VCID: VC2732355
Molecular Formula: C13H19BO3
Molecular Weight: 234.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester compound, which is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its molecular formula and molecular weight of approximately 234.10 g/mol . Chemical ReactivityBoronic esters are known for their reactivity in cross-coupling reactions. They can form complexes with palladium catalysts, facilitating the transfer of the aryl group to another organic molecule, typically an alkyl or aryl halide. Synthesis and PreparationThe synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with a diol, such as 2-methyl-2,4-pentanediol, under appropriate conditions. This process forms the dioxaborinane ring, which is stable and can be stored for later use in reactions. Suzuki-Miyaura Cross-CouplingThis compound is primarily used as a reagent in Suzuki-Miyaura reactions, where it acts as an aryl donor. The reaction involves the coupling of the aryl group from the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Other ApplicationsBoronic esters like 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can also be used in other organic transformations, such as the synthesis of complex molecules and natural products. Data Table: Key Information
Research Findings and Future DirectionsResearch on boronic esters continues to expand their utility in organic synthesis. Recent studies focus on improving the efficiency and selectivity of cross-coupling reactions, as well as exploring new catalyst systems and reaction conditions. The versatility of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in forming diverse aryl-aryl bonds makes it a valuable tool in the synthesis of complex organic molecules. |
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CAS No. | 934558-37-9 | ||||||||||||
Product Name | 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | ||||||||||||
Molecular Formula | C13H19BO3 | ||||||||||||
Molecular Weight | 234.1 g/mol | ||||||||||||
IUPAC Name | 2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | ||||||||||||
Standard InChI | InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3 | ||||||||||||
Standard InChIKey | ALOLSCLBNZSAMC-UHFFFAOYSA-N | ||||||||||||
SMILES | B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC | ||||||||||||
Canonical SMILES | B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC | ||||||||||||
PubChem Compound | 77058944 | ||||||||||||
Last Modified | Aug 16 2023 |
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